cis-4-(Boc-amino)-3-methyl-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

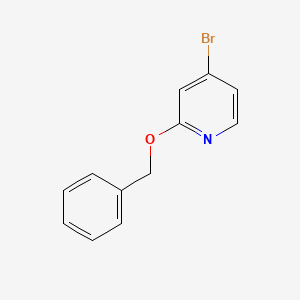

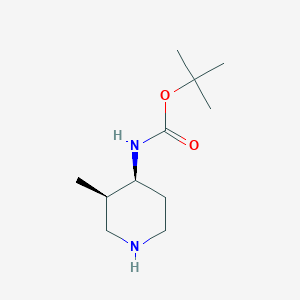

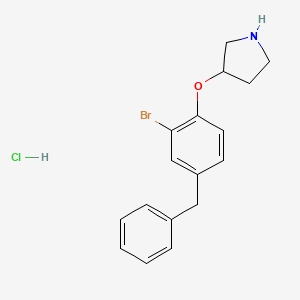

The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical And Chemical Properties Analysis

Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .科学的研究の応用

Enantioselective Synthesis

The molecule has been utilized in the enantioselective synthesis of trans-methylpipecolic acids. This process involves Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis, setting the stereogenic center at C-4 with stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007).

Synthesis of Hydroxypipecolate and Hydroxylysine Derivatives

Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared starting from Boc-Asp-O(t)Bu, leading to the synthesis of cis-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Synthesis of Alkaloids

The molecule played a role in synthesizing both enantiomers of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids. This involved the N-Boc-directed metalation of enantiopure 4-piperidone (Vu et al., 2014).

Stereoselective Syntheses

A stereoselective approach was developed for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate, utilizing the molecule for protecting the amino group (Merschaert et al., 2003).

Novel Heterocyclic Amino Acids Synthesis

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. They were developed as chiral building blocks in N-Boc protected ester form (Matulevičiūtė et al., 2021).

Distinction of cis- and trans-α,α′-Disubstituted Piperidines

GC-FTIR spectroscopy was used to distinguish cis- and trans-α,α′-disubstituted piperidines, employing methods applicable to alkaloids containing a piperidine ring (Garraffo et al., 1994).

Diastereoselective Synthesis of Piperidines

The molecule was used in a method for the stereoselective synthesis of cyclic imines, which were converted into 2-cis-substituted and 2,6-cis-disubstituted piperidines, illustrating the potential in alkaloid synthesis (Coia et al., 2011).

Palladium-Catalyzed C5(sp3)-H Arylation

A Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes was reported. This method provided arylated 1-Boc-3-(picolinoylamino)piperidines in a regiospecific and stereospecific manner (Van Steijvoort et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-3-methyl-piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)